Cas no 838-07-3 (5-Methyl-2'-deoxycytidine)

5-Methyl-2'-deoxycytidine 化学的及び物理的性質

名前と識別子

-

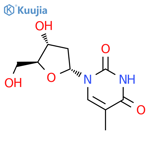

- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

- 2-deoxy-5-methylcytidine

- 2'-Deoxy-5-methylcytidine

- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

- 5-Methyl-2’-deoxy Cy

- 5-Methyl-2’-deoxy Cytidine

- 5-Methyl-2'-deoxycytidine

- 5-Methyl-2'-deoxycytidine 5'-Triphosphate Sodium Salt Solution

- 1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine

- 5-mdC

- 5-Methyldeoxycytidine

- CYTIDINE, 2'-DEOXY-5-METHYL-

- B200GV71QM

- 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one

- 2′-Deoxy-5-methylcytidine (ACI)

- 2′-Deoxy-5′-methylcytidine

- 5-Methyl-2′-deoxycytidine

-

- MDL: MFCD00006549

- インチ: 1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1

- InChIKey: LUCHPKXVUGJYGU-XLPZGREQSA-N

- ほほえんだ: O=C1N=C(N)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1

- BRN: 0024189

計算された属性

- せいみつぶんしりょう: 241.10600

- どういたいしつりょう: 241.106

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 108

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.64

- ゆうかいてん: 193°C(lit.)

- ふってん: 492.8℃ at 760 mmHg

- フラッシュポイント: 251.9 °C

- 屈折率: 44 ° (C=1.4, H2O)

- すいようせい: Soluble in water.

- PSA: 110.60000

- LogP: -0.64420

- ようかいせい: 未確定

5-Methyl-2'-deoxycytidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:HA3860000

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

- リスク用語:R36/37/38

5-Methyl-2'-deoxycytidine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methyl-2'-deoxycytidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W012078-10mM*1 mL in DMSO |

5-Methyl-2'-deoxycytidine |

838-07-3 | 99.24% | 10mM*1 mL in DMSO |

¥165 | 2024-05-25 | |

| Chemenu | CM255234-25g |

5-Methyl-2'-deoxycytidine |

838-07-3 | 98% | 25g |

$*** | 2023-05-29 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007229-100mg |

5-Methyl-2'-deoxycytidine |

838-07-3 | 99% | 100mg |

¥104 | 2024-05-21 | |

| eNovation Chemicals LLC | D163701-100mg |

5-METHYL-2'-DEOXYCYTIDINE |

838-07-3 | 97% | 100mg |

$200 | 2023-09-02 | |

| abcr | AB355618-1 g |

5-Methyl-2'-deoxycytidine, 99%; . |

838-07-3 | 99% | 1g |

€94.30 | 2023-06-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7457-50mg |

5-Methyl-2'-deoxycytidine |

838-07-3 | 99.69% | 50mg |

¥ 150 | 2023-09-07 | |

| Ambeed | A223184-1g |

4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |

838-07-3 | 98% | 1g |

$27.0 | 2024-07-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-278256C-25 g |

5-Methyl-2′-deoxycytidine, |

838-07-3 | ≥98% | 25g |

¥10,793.00 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808366-1g |

2'-Deoxy-5-methylcytidine |

838-07-3 | ≥99%(HPLC) | 1g |

¥285.00 | 2022-01-13 | |

| TRC | M295900-500mg |

5-Methyl-2’-deoxy Cytidine |

838-07-3 | 500mg |

$ 75.00 | 2023-09-07 |

5-Methyl-2'-deoxycytidine 合成方法

ごうせいかいろ 1

1.2 Reagents: Ammonium hydroxide Solvents: Dimethylformamide ; 2 h, rt

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 6

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 7

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: Ammonia Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: Water

ごうせいかいろ 10

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 11

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 12

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 13

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 14

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

3.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 15

1.2 Reagents: Ammonia Solvents: Methanol

ごうせいかいろ 16

2.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ; 2 h, pH 6.5, 40 °C

ごうせいかいろ 17

2.1 Reagents: Phosphorus oxychloride , Sodium azide Solvents: Acetonitrile

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

ごうせいかいろ 18

1.2 Reagents: Phosphorus sulfide (P2S5) Solvents: Pyridine

2.1 Reagents: Ammonia , Dimethyldioxirane Solvents: Acetone , Dichloromethane

2.2 Reagents: Ammonia Solvents: Methanol

ごうせいかいろ 19

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

5-Methyl-2'-deoxycytidine Raw materials

- 5-Methylcytosine

- Hypoxanthine

- 2'-Deoxyuridine

- Uracil

- Thymidine, 3',5'-bis(4-chlorobenzoate)

- 2'-Deoxyinosine

- Thymidine, 4-thio-, 3',5'-diacetate

- Deoxyadenosine

- Adenine

- 3',5'-Di-O-acetylthymidine

- Thymidine

- Thymine

5-Methyl-2'-deoxycytidine Preparation Products

5-Methyl-2'-deoxycytidine 関連文献

-

Min Zhang,Li Quan,XiaoLin Lu,YiHua Bao,LiHua Wu,LiJuan Zhang,Li Wang,Ting Zhang Anal. Methods 2012 4 2515

-

Tadashi Umemoto,Akimitsu Okamoto Org. Biomol. Chem. 2008 6 269

-

Tadashi Umemoto,Akimitsu Okamoto Org. Biomol. Chem. 2008 6 269

-

Chaoxing Liu,Yafen Wang,Wei Yang,Fan Wu,Weiwu Zeng,Zonggui Chen,Jinguo Huang,Guangrong Zou,Xiong Zhang,Shaoru Wang,Xiaocheng Weng,Zhiguo Wu,Yu Zhou,Xiang Zhou Chem. Sci. 2017 8 7443

-

Seiichiro Kizaki,Hiroshi Sugiyama Org. Biomol. Chem. 2014 12 104

-

6. Chemical conversion of thymidine into 5-methyl-2′-deoxycytidineWing L. Sung J. Chem. Soc. Chem. Commun. 1981 1089a

-

7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adductsShuo Liu,Yinsheng Wang Chem. Soc. Rev. 2015 44 7829

-

Joshy Joseph,Gary B. Schuster Photochem. Photobiol. Sci. 2012 11 998

-

Yuki Kishimoto,Akane Fujii,Osamu Nakagawa,Satoshi Obika Org. Biomol. Chem. 2021 19 8063

-

10. Chemical conversion of thymidine into 5-methyl-2′-deoxycytidineWing L. Sung J. Chem. Soc. Chem. Commun. 1981 1089a

5-Methyl-2'-deoxycytidineに関する追加情報

Recent Advances in 5-Methyl-2'-deoxycytidine (838-07-3) Research: A Comprehensive Review

5-Methyl-2'-deoxycytidine (CAS: 838-07-3) is a modified nucleoside that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its role in epigenetic regulation and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its biochemical properties, mechanisms of action, and emerging applications in drug development and diagnostics.

Recent studies have elucidated the structural and functional characteristics of 5-Methyl-2'-deoxycytidine, highlighting its importance in DNA methylation processes. DNA methylation, a critical epigenetic modification, plays a pivotal role in gene expression regulation, genomic imprinting, and cellular differentiation. The incorporation of 5-Methyl-2'-deoxycytidine into DNA strands has been shown to influence these processes, making it a valuable tool for epigenetic research and a potential target for therapeutic intervention in diseases such as cancer and neurological disorders.

One of the most notable advancements in this area is the development of novel analytical techniques for detecting and quantifying 5-Methyl-2'-deoxycytidine in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a gold standard for precise measurement, enabling researchers to study methylation patterns with unprecedented accuracy. These methodologies have been instrumental in identifying aberrant methylation patterns associated with various pathologies, paving the way for early diagnostic markers and personalized medicine approaches.

In addition to its diagnostic potential, 5-Methyl-2'-deoxycytidine has shown promise in therapeutic applications. Recent preclinical studies have explored its use in combination with other epigenetic modifiers, such as DNA methyltransferase inhibitors, to enhance the efficacy of cancer treatments. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that co-administration of 5-Methyl-2'-deoxycytidine with decitabine resulted in synergistic effects in suppressing tumor growth in murine models of leukemia. These findings underscore the compound's potential as an adjunct therapy in oncology.

Furthermore, advancements in synthetic biology have enabled the scalable production of 5-Methyl-2'-deoxycytidine, addressing previous challenges related to supply and purity. Innovative enzymatic synthesis methods have been developed, offering a more sustainable and cost-effective alternative to traditional chemical synthesis. These technological improvements are expected to accelerate research and clinical translation, particularly in the development of epigenetic drugs and biomarkers.

Despite these promising developments, challenges remain in fully harnessing the therapeutic potential of 5-Methyl-2'-deoxycytidine. Issues such as delivery efficiency, off-target effects, and long-term safety profiles need to be addressed through further research. Ongoing clinical trials are investigating these aspects, with preliminary results anticipated in the coming years. The integration of computational modeling and artificial intelligence in drug design may also provide new insights into optimizing the use of this compound in clinical settings.

In conclusion, 5-Methyl-2'-deoxycytidine (838-07-3) represents a critical molecule in the intersection of chemistry, biology, and medicine. Its role in epigenetic regulation, combined with advancements in detection and synthesis technologies, positions it as a key player in the future of personalized medicine and targeted therapies. Continued research and collaboration across disciplines will be essential to unlocking its full potential and addressing the remaining challenges in its application.

838-07-3 (5-Methyl-2'-deoxycytidine) 関連製品

- 207121-53-7(2'-Deoxycytidine Hydrate)

- 7481-89-2(Zalcitabine)

- 40093-94-5(Torcitabine)

- 113886-70-7(5-Methyl-2’-O-methylcytidine)

- 951-77-9(2′-Deoxycytidine)

- 7226-77-9(Cytidine, 2'-deoxy-5-(hydroxymethyl)-)

- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)

- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)

- 886-65-7(1,4-Diphenyl-1,3-butadiene)